molecular formula C22H26FN7O2 B2813095 3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396859-18-9

3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B2813095
M. Wt: 439.495
InChI Key: BJZCTUWETQQCPI-UHFFFAOYSA-N
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Description

The compound “3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole” is a complex organic molecule. It contains several functional groups, including a triazole ring, a piperazine ring, and an indazole ring . The compound is part of a class of molecules known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, including the formation of the triazole ring, the coupling of the piperazine ring, and the formation of the indazole ring . The exact synthesis process would depend on the starting materials and the specific synthetic strategy employed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several ring structures, including a triazole ring, a piperazine ring, and an indazole ring . These rings are connected by various functional groups, including a carbonyl group and a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would likely be influenced by the presence of the polar carbonyl and methoxy groups, while its reactivity would be influenced by the presence of the reactive triazole ring .

Scientific Research Applications

Synthesis and Docking Studies

Compounds similar to the specified chemical, such as piperazine-1-yl-1H-indazole derivatives, have been synthesized and characterized for their potential in medicinal chemistry. The synthesis processes are often straightforward and efficient, providing novel compounds that are further explored through docking studies for their interactions with various biological targets. This approach assists in understanding the potential therapeutic applications of these compounds (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Antimicrobial Activities

Another avenue of research explores the antimicrobial activities of triazole derivatives. Novel triazole compounds have been synthesized and tested against various microorganisms, showcasing potential as antimicrobial agents. This research contributes to the development of new antibiotics or disinfectants capable of combating resistant strains of bacteria and other pathogens (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Biological Activity and SAR Studies

The synthesis of triazole analogues of piperazine and their evaluation for biological activities, including antibacterial properties, have been a focal point of research. These studies not only contribute to the discovery of new therapeutic agents but also enhance the understanding of structure-activity relationships, guiding the design of more effective molecules (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Chemotherapeutic Potential

Research into triazoline-3-thione compounds, including those with substituted piperazine, has highlighted their potential as chemotherapeutic agents. Quantum chemical calculations and spectroscopic characterization have been employed to explore the molecular properties of these compounds, indicating their potential utility in cancer therapy (A. El-Emam et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the potential neuroprotective and anti-neuroinflammatory properties of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications . Additionally, further studies could investigate the synthesis of related compounds to optimize their biological activity and safety profile .

properties

IUPAC Name

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-32-20-7-6-15(12-18(20)23)30-16(13-24-27-30)14-28-8-10-29(11-9-28)22(31)21-17-4-2-3-5-19(17)25-26-21/h6-7,12-13H,2-5,8-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZCTUWETQQCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=NNC5=C4CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole

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